N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-nitrobenzamide
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Overview
Description
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-nitrobenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group, a chloro group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloro-4-methylaniline to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and carbamothioyl groups contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
- Methyl N-(3-chloro-4-methylphenyl)carbamate
Uniqueness
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a carbamothioyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-5-6-11(8-13(9)16)17-15(23)18-14(20)10-3-2-4-12(7-10)19(21)22/h2-8H,1H3,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQUAXKCSKXJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983346 |
Source
|
Record name | N-{[(3-Chloro-4-methylphenyl)imino](sulfanyl)methyl}-3-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6471-43-8 |
Source
|
Record name | N-{[(3-Chloro-4-methylphenyl)imino](sulfanyl)methyl}-3-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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